N-((2S,3R,4R,5S,6R)-2-(tert-butoxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide
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Overview
Description
“N-((2S,3R,4R,5S,6R)-2-(tert-butoxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide” is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a tetrahydropyran ring, which is a common structural motif in many natural products and pharmaceuticals.
Mechanism of Action
Target of Action
Similar compounds have been known to target β-hexosaminidases .
Mode of Action
It’s worth noting that related compounds have been reported to exhibit antimicrobial properties .
Biochemical Pathways
It’s known that similar compounds play a role in the synthesis of glycosyl conjugates and glycosaminoglycans , which are critical in various biological processes.
Result of Action
Related compounds have been known to exhibit powerful antimicrobial attributes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-((2S,3R,4R,5S,6R)-2-(tert-butoxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide” typically involves multiple steps:
Formation of the Tetrahydropyran Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of Functional Groups: The tert-butoxy, dihydroxy, and hydroxymethyl groups are introduced through specific reactions such as protection-deprotection strategies and selective functionalization.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the tert-butoxy group or to convert the acetamide to an amine.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: PCC (Pyridinium chlorochromate), KMnO4 (Potassium permanganate)
Reducing Agents: LiAlH4 (Lithium aluminium hydride), NaBH4 (Sodium borohydride)
Substitution Reagents: Halides, Tosylates
Major Products
Oxidation Products: Ketones, Aldehydes
Reduction Products: Amines, Deprotected compounds
Substitution Products: Various substituted derivatives
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology
It may serve as a probe or inhibitor in biochemical studies due to its unique functional groups and structural features.
Medicine
Industry
Used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
- N-((2S,3R,4R,5S,6R)-2-(tert-butoxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)amine
- N-((2S,3R,4R,5S,6R)-2-(tert-butoxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate
Uniqueness
The presence of the acetamide group in “N-((2S,3R,4R,5S,6R)-2-(tert-butoxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide” distinguishes it from similar compounds, potentially offering unique reactivity and biological activity.
Properties
IUPAC Name |
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(2-methylpropan-2-yl)oxy]oxan-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO6/c1-6(15)13-8-10(17)9(16)7(5-14)18-11(8)19-12(2,3)4/h7-11,14,16-17H,5H2,1-4H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQDIFJAITZUPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC(C)(C)C)CO)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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